Butyl didecylphosphinate
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Overview
Description
Butyl didecylphosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl groups and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl didecylphosphinate typically involves the reaction of butylphosphinic acid with didecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl didecylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the butyl or didecyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl didecylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of butyl didecylphosphinate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butylphosphinic acid
- Didecylphosphinic acid
- Butyl didecylphosphate
Uniqueness
Butyl didecylphosphinate is unique due to its specific combination of butyl and didecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new applications and mechanisms of action, further expanding its utility and importance.
Properties
CAS No. |
62230-99-3 |
---|---|
Molecular Formula |
C24H51O2P |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-[butoxy(decyl)phosphoryl]decane |
InChI |
InChI=1S/C24H51O2P/c1-4-7-10-12-14-16-18-20-23-27(25,26-22-9-6-3)24-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3 |
InChI Key |
MIRCZHNNGSWTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(CCCCCCCCCC)OCCCC |
Origin of Product |
United States |
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